molecular formula C22H16N2O4S B2587095 Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate CAS No. 684232-02-8

Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate

Cat. No.: B2587095
CAS No.: 684232-02-8
M. Wt: 404.44
InChI Key: GSMZXSMLWAGODB-UHFFFAOYSA-N
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Description

Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate is a complex organic compound that features a benzo[d]thiazole moiety, a hydroxyphenyl group, and a carbamoyl linkage. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the benzo[d]thiazole ring, known for its biological activity, combined with the hydroxyphenyl and carbamoyl groups, makes this compound a versatile candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate typically involves multiple steps:

    Formation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Hydroxyphenyl Group Introduction: The hydroxyphenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Carbamoylation: The carbamoyl group is introduced by reacting the hydroxyphenyl derivative with an isocyanate or carbamoyl chloride in the presence of a base.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation

    Hydrolysis: Sodium hydroxide (NaOH) for basic hydrolysis, hydrochloric acid (HCl) for acidic hydrolysis

Major Products

    Oxidation: Quinones, phenolic derivatives

    Reduction: Amines

    Substitution: Nitro, sulfonyl, or halogenated derivatives

    Hydrolysis: Carboxylic acids

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The benzo[d]thiazole moiety is known for its biological activity, and the presence of the hydroxyphenyl group can enhance its interaction with biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development. Its ability to interact with biological macromolecules could lead to the discovery of new treatments for various diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The benzo[d]thiazole ring can intercalate with DNA, disrupting its function and leading to cell death. The hydroxyphenyl group can form hydrogen bonds with proteins, inhibiting their activity. The carbamoyl group can interact with enzymes, blocking their catalytic sites and preventing substrate binding.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate
  • Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-methoxyphenyl)carbamoyl)benzoate
  • Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-aminophenyl)carbamoyl)benzoate

Uniqueness

This compound is unique due to the presence of the hydroxyphenyl group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it more potent in its biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

methyl 4-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4S/c1-28-22(27)14-8-6-13(7-9-14)20(26)23-15-10-11-18(25)16(12-15)21-24-17-4-2-3-5-19(17)29-21/h2-12,25H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMZXSMLWAGODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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